molecular formula C15H16FN3O B3788122 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine

Cat. No.: B3788122
M. Wt: 273.30 g/mol
InChI Key: XBPWUWWUQDKLSO-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a fluorinated indole ring, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Fluorination: Introduction of the fluorine atom at the 5-position of the indole ring can be done using electrophilic fluorination reagents such as Selectfluor.

    Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors like α-haloketones and amides.

    Final Coupling: The final step involves coupling the fluorinated indole and oxazole rings through a methylamine linker, typically using reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the oxazole ring can be achieved using hydrogenation catalysts.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets in biological systems. The fluorinated indole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxazole ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxy-1H-indol-2-yl)methanamine: Similar indole structure but with a methoxy group instead of fluorine.

    3-(1H-Indol-1-yl)propan-1-amine: Similar indole structure with a different linker.

    5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: Another fluorinated indole derivative with different functional groups.

Uniqueness

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine is unique due to its combination of a fluorinated indole ring and an oxazole ring, which can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-10-5-14(18-20-10)9-19(2)8-13-7-11-6-12(16)3-4-15(11)17-13/h3-7,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWUWWUQDKLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)CC2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine
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1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine
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1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine
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1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine
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1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine
Reactant of Route 6
1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine

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